11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one
Description
This tricyclic heterocyclic compound (CAS: 851175-82-1) features a fused ring system with nitrogen, sulfur, and oxygen atoms. Its molecular formula is C₁₁H₁₁ClN₂OS, and it has a molecular weight of 254.74 g/mol . The structure includes a chloromethyl substituent, which enhances its reactivity in cross-coupling or nucleophilic substitution reactions. It is cataloged under PubChem CID 2534975 and is primarily utilized in pharmaceutical and agrochemical research as a building block for complex molecules .
Properties
IUPAC Name |
2-(chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-6-7-5-10(15)14-8-3-1-2-4-9(8)16-11(14)13-7/h5H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIZOCZYLLJORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=O)C=C(N=C3S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851175-82-1 | |
| Record name | 11-(chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one typically involves multi-step organic reactions. One common method involves the chloromethylation of a precursor compound under controlled conditions. The reaction conditions often include the use of a chloromethylating agent such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Tricyclic Compounds
Core Structural Differences
The compound’s tricyclic framework distinguishes it from analogs. Below is a comparative analysis:
Key Observations:
- Ring Size Variations : The target compound has a 13-membered tricyclic core , whereas analogs like the dodeca-based compound in feature a smaller 12-membered system , altering steric and electronic properties .
- Functional Groups : The presence of a carbonitrile group in ’s compound increases polarity compared to the ketone in the target compound, affecting solubility and reactivity .
Biological Activity
11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H11ClN2OS
- Molecular Weight : 254.74 g/mol
- IUPAC Name : 2-(chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one
- Appearance : Powder
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which can reduce conditions associated with inflammation.
- Receptor Modulation : It has been shown to interact with certain receptors that play a role in pain modulation and neurological functions.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated antimicrobial properties. For instance:
- Case Study : A study on related thiazole derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's unique tricyclic structure suggests potential anticancer activity:
- Mechanism : It may induce apoptosis in cancer cells by disrupting cell cycle progression.
Neuroprotective Effects
Given its ability to modulate neurotransmitter systems:
- Potential Application : It could be beneficial in treating neurodegenerative diseases by protecting neurons from oxidative stress.
Data Table: Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |
| Anticancer | Similar tricyclic compounds | Induction of apoptosis in tumor cells |
| Neuroprotective | Neuroactive derivatives | Protection against neuronal damage |
Safety and Toxicity
While the biological activities are promising, safety profiles must be established:
- Toxicological Studies : Initial assessments indicate potential hazards associated with chloromethyl groups; thus, further studies are necessary to evaluate long-term effects and safe dosage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
